Picene
Overview
Description
Picene is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings arranged in a zigzag pattern. It is a hydrocarbon found in the pitchy residue obtained from the distillation of peat tar and petroleum . This compound is known for its blue fluorescence and is soluble in concentrated sulfuric acid, exhibiting a green color .
Scientific Research Applications
Picene has a wide range of scientific research applications:
Organic Electronics: this compound and its derivatives are used in organic field-effect transistors due to their high electron mobility.
Superconductivity: Potassium-doped this compound has been reported to exhibit superconductive properties at low temperatures.
Optoelectronics: this compound is used in organic light-emitting diodes and photovoltaic cells.
Magnetic Materials:
Mechanism of Action
Target of Action
Picene is a polycyclic aromatic hydrocarbon (PAH) composed of multiple aromatic rings in a planar configuration It has been reported to exhibit superconductive properties when intercalated with potassium or rubidium and cooled to below 18 k .
Mode of Action
It is known that this compound can be synthetically prepared by the action of anhydrous aluminium chloride on a mixture of naphthalene and 1,2-dibromoethane, or by distilling a-dinaphthostilbene . When intercalated with potassium or rubidium, this compound has been reported to exhibit superconductive properties . .
Biochemical Pathways
As a PAH, this compound is part of a class of compounds that have been the subject of significant attention due to their potential for high-temperature superconductivity . .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the literature. As a PAH, it is likely that this compound has unique pharmacokinetic properties that could impact its bioavailability. More research is needed to fully understand these properties .
Result of Action
It has been reported that this compound exhibits superconductive properties when intercalated with potassium or rubidium and cooled to below 18 K . Due to the apparent inability to reproduce this work, the superconducting nature of doped this compound has been met with heavy skepticism .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the superconductive properties of this compound are observed when the compound is cooled to below 18 K . Additionally, the synthetic preparation of this compound involves specific chemical reactions that may be influenced by environmental conditions . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Picene plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. Additionally, this compound’s interaction with proteins such as albumin can affect its distribution and bioavailability in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes. This compound can also modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and apoptosis. Furthermore, this compound’s impact on cellular metabolism includes alterations in glucose uptake and utilization, as well as changes in lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to alterations in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and affect cellular function over time. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage levels at which this compound begins to exhibit toxicological properties. These studies are essential for determining safe exposure levels and understanding the potential risks associated with this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the bioavailability and toxicity of this compound, as well as its overall impact on metabolic flux and metabolite levels in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding how this compound is distributed within the body and its potential effects on different tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biological effects. The localization of this compound within these subcellular compartments can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picene can be synthesized through several methods:
Photochemical Cyclization: One common method involves the photochemical cyclization of dinaphthylethenes.
Aluminium Chloride Catalysis: Another method involves the reaction of naphthalene with 1,2-dibromoethane in the presence of anhydrous aluminium chloride.
9-Fluorenone-Sensitized Photolysis: This method involves the photolysis of 1,2-di(1-naphthyl)ethane in the presence of 9-fluorenone.
Industrial Production Methods: Industrial production of this compound typically involves the distillation of peat tar or petroleum, followed by recrystallization from cymene .
Chemical Reactions Analysis
Picene undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, particularly when fused with heterocycles such as quinoxaline and diazoles.
Common Reagents and Conditions:
Oxidation: Chromic acid in glacial acetic acid.
Major Products:
Oxidation Products: this compound-quinone, this compound-quinone carboxylic acid, phthalic acid.
Substitution Products: this compound-fused quinoxaline and diazoles.
Comparison with Similar Compounds
Picene is often compared with other polycyclic aromatic hydrocarbons such as phenanthrene, pentacene, and coronene:
Phenanthrene: Similar in structure but with three fused benzene rings.
Pentacene: Composed of five linearly fused benzene rings.
Coronene: Consists of six fused benzene rings in a circular arrangement.
This compound’s unique zigzag arrangement of benzene rings and its ability to exhibit superconductivity when doped with potassium or rubidium set it apart from these similar compounds .
Properties
IUPAC Name |
picene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROPGWFBFCKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073895 | |
Record name | Picene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorescent solid; [Merck Index] Tan crystalline solid; [AccuStandard MSDS] | |
Record name | Picene | |
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CAS No. |
213-46-7 | |
Record name | Picene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Picene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000213467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PICENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406006 | |
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Record name | Picene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.381 | |
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Record name | PICENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70R8ZBR7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of picene?
A1: this compound (benzo[a]chrysene) has the molecular formula C22H14 and a molecular weight of 278.35 g/mol. []
Q2: Is there any spectroscopic data available for this compound and its derivatives?
A2: Yes, various spectroscopic techniques have been used to characterize this compound and its derivatives. For instance, UV-Vis and fluorescence spectroscopy are commonly employed to investigate their optical properties. [, ] Additionally, X-ray diffraction analysis is used to determine single-crystal structures and understand molecular packing. [] Raman scattering has also been utilized to characterize the charge transfer between dopants and this compound molecules, providing insights into the electronic structure. []
Q3: How does the stability of this compound compare to other organic semiconductors, like pentacene?
A3: this compound is considered more air-stable than pentacene due to its lower Highest Occupied Molecular Orbital (HOMO) energy levels. [] This enhanced stability makes this compound and its derivatives attractive candidates for developing organic semiconductor devices with improved longevity.
Q4: What kind of thin films can be fabricated with this compound, and what influences their morphology?
A4: this compound thin films can be fabricated using techniques like supersonic molecular beam deposition. [, ] The morphology of these films, characterized by island size and height, depends on the deposition conditions and the substrate used (e.g., thermal silicon oxide, self-assembled monolayers). [] The interaction between this compound molecules and the substrate, along with intermolecular forces, plays a crucial role in determining the film growth mode. []
Q5: How does the orientation of this compound molecules in thin films affect their electronic properties?
A5: The orientation of this compound molecules significantly influences the electronic properties of thin films. Studies employing photoemission spectroscopy and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) have shown that this compound molecules adopt different orientations depending on the number of layers deposited on a substrate. [] Monolayers tend to form flat-lying molecules, while multilayers exhibit an inclined orientation with the molecular long axis at an angle to the surface. [] This change in orientation can lead to differences in electronic behavior, such as the emergence of insulating states in multilayer films. []
Q6: Have there been computational studies on the electronic structure of this compound and its doped forms?
A7: Yes, density functional theory (DFT) calculations have been extensively used to investigate the electronic structure of this compound. [, , , , , ] These studies have explored the electronic band structure of both pristine and potassium-doped this compound, providing insights into the changes induced by doping and their potential role in superconductivity. [, , , ] DFT calculations have also been employed to understand the interplay between electron-phonon coupling and electronic correlations in potassium-doped this compound. [, ]
Q7: Can you elaborate on the insights gained from DFT calculations regarding the electronic structure of potassium-doped this compound?
A8: DFT calculations have been instrumental in revealing the intricate electronic structure of potassium-doped this compound (Kx-picene). Studies have demonstrated that the doping process is not accurately described by a simple rigid-band model, where the electronic bands of pristine this compound are rigidly shifted upon potassium intercalation. [, ] Instead, DFT calculations have shown that the interaction between potassium atoms and this compound molecules leads to significant modifications in the electronic structure, including the formation of new electronic states near the Fermi level and hybridization between potassium and this compound orbitals. [, ]
Q8: How do structural modifications of this compound, such as the introduction of substituents, impact its properties?
A9: Introducing substituents onto the this compound framework can significantly alter its properties. For instance, adding methoxy groups at different positions can affect the electronic structure and molecular packing. [] Methoxy substitutions at the outer positions of this compound (1,12-, 2,11-, and 4,9-positions) generally maintain an electronic structure similar to unsubstituted this compound, while substitution at the inner 3,10-position leads to a distinct Highest Occupied Molecular Orbital (HOMO) geometry. [] This difference in electronic structure, coupled with the steric effects of the methoxy groups, can lead to variations in crystal packing, ranging from one-dimensional π-stacked structures to three-dimensional herringbone arrangements. []
Q9: How does the substitution position of methoxy groups in this compound affect its charge transport properties?
A10: The position of methoxy groups in this compound significantly influences its charge transport properties. Studies on methoxy-substituted picenes have revealed that the arrangement of molecules in the solid state, which is governed by the substitution pattern, plays a crucial role in determining charge carrier mobility. [] The presence of methoxy groups can hinder the effective overlap of molecular orbitals between adjacent molecules, leading to reduced intermolecular interactions and subsequently lower charge carrier mobilities compared to unsubstituted this compound. []
Q10: Are there any strategies to enhance the solubility of this compound for processing and application purposes?
A11: Yes, incorporating alkyl chains at specific positions on the this compound core can improve its solubility. Studies have shown that alkylated picenes, such as 3,10-Diethylthis compound (C2-Picene) and 3,10-Dihexylthis compound (C6-Picene), exhibit enhanced solubility in common organic solvents compared to unsubstituted this compound. [] This increased solubility allows for solution-processing techniques, broadening the range of applications for this compound-based materials.
Q11: What is the historical significance of this compound in materials science?
A12: this compound gained significant attention in materials science with the groundbreaking discovery of superconductivity in potassium-doped this compound (Kx-picene) in 2011. [] This finding marked this compound as the first aromatic hydrocarbon to exhibit superconductivity, sparking substantial research interest in the field of organic superconductors. [] Prior to this discovery, this compound was primarily studied for its potential carcinogenicity and its role in environmental chemistry. [, , ]
Q12: What are the potential cross-disciplinary applications of this compound research?
A14: The research on this compound and its derivatives has fostered collaborations across various scientific disciplines, including chemistry, materials science, condensed matter physics, and nanoscience. The unique electronic properties of this compound, particularly its superconducting behavior upon doping, have opened up new avenues for exploring organic electronics, spintronics, and quantum computing. [, , , ] Furthermore, understanding the structure-property relationships in this compound derivatives has implications for developing novel organic semiconductors, organic photovoltaics, and advanced materials for energy storage applications. [, , , ]
Q13: How has the discovery of superconductivity in this compound impacted research in organic electronics?
A15: The observation of superconductivity in potassium-doped this compound has sparked significant interest in using organic materials for electronic applications. [] Prior to this discovery, inorganic materials, such as metals and metal alloys, dominated the field of superconductivity. [] The relatively simple structure of this compound, combined with its superconducting properties, has led to a surge in research exploring other organic molecules and polymers that might exhibit similar behavior. [] This has opened up new possibilities for developing flexible, lightweight, and potentially low-cost organic superconducting materials for various electronic applications. []
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